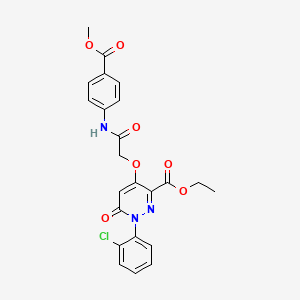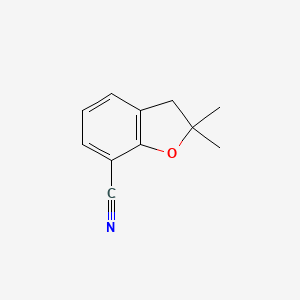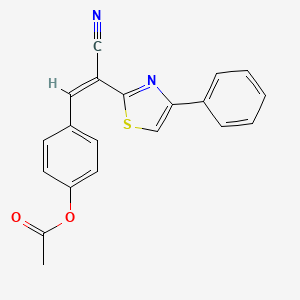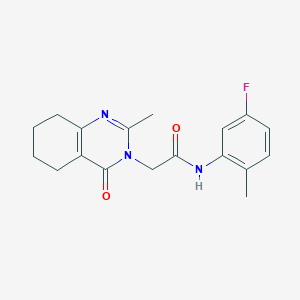
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide" is a complex molecule that likely contains multiple functional groups, including a pyrazole ring, a thiophene moiety, and a triazole ring, which are common in various pharmacologically active compounds and materials with specific properties. Although the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, characterization, and potential applications.
Synthesis Analysis
The synthesis of nitrogen-rich energetic compounds and related structures often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole was achieved using diaminomaleodinitrile as a starting material in a three-step process . Similarly, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides involved the use of 4-aminophenazone, indicating that the synthesis of complex molecules like the one may also involve a multi-step synthesis starting from simple and readily available chemicals .
Molecular Structure Analysis
The molecular structure of complex compounds is often elucidated using spectroscopic techniques. For example, the structure of the synthesized compounds in the first paper was characterized using Fourier transform-infrared spectroscopy (FT-IR), mass spectrometry (MS), and elemental analysis (EA) . These techniques could similarly be applied to determine the structure of the compound , ensuring that the desired molecule has been synthesized correctly.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and overall structure. The papers provided discuss the synthesis of compounds with similar functional groups, which could undergo various chemical reactions. For instance, the synthesis of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine involved a cyclization reaction with hydrazine hydrate . This suggests that the compound may also be amenable to cyclization reactions, among others, depending on the specific functional groups present.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as thermal stability, density, and sensitivity to impact or friction, are crucial for its practical applications. The first paper reports the thermal stability of the synthesized compounds, measured using differential scanning calorimetry (DSC), and their insensitivity to impact and friction . These properties are important for energetic materials and could be relevant for the compound if it is intended for similar applications.
科学的研究の応用
Synthetic Methodologies and Chemical Properties
- The synthesis and characterization of related compounds highlight innovative approaches and chemical reactions, including ANRORC rearrangement (Addition of the Nucleophile, Ring Opening, and Ring Closure) followed by N-formylation, leading to novel compounds with confirmed structures via X-ray analysis (Ledenyova et al., 2018).
- Research on thiophenylhydrazonoacetates in heterocyclic synthesis indicates the versatility of related compounds in generating diverse heterocyclic derivatives, showcasing their reactivity toward a variety of nitrogen nucleophiles (Mohareb et al., 2004).
- A study on the synthesis, crystal structure, and Hirshfeld surface analysis of a related compound elucidates the importance of hydrogen bond interactions in stabilizing the crystal and molecular structure, which is critical for understanding the compound's properties (Prabhuswamy et al., 2016).
Biological Activities
- Investigations into novel pyrazolopyrimidines derivatives for their anticancer and anti-5-lipoxygenase activities reveal the therapeutic potential of these compounds, with certain derivatives showing significant cytotoxicity against cancer cell lines and inhibition of 5-lipoxygenase, a critical enzyme involved in inflammation (Rahmouni et al., 2016).
- The design and synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors demonstrate the compound's potential in addressing tuberculosis, highlighting specific compounds' effectiveness against Mycobacterium smegmatis GyrB ATPase assay and Mycobacterium tuberculosis DNA gyrase super coiling assay (Jeankumar et al., 2013).
特性
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6OS/c1-14-19(18-9-6-12-28-18)15(2)25(23-14)11-10-21-20(27)17-13-22-26(24-17)16-7-4-3-5-8-16/h3-9,12-13H,10-11H2,1-2H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIUECRNVOCMPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=NN(N=C2)C3=CC=CC=C3)C)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diethyl 5-[[4-(dipropylsulfamoyl)benzoyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2542246.png)





![(Z)-[2-(benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylidene][(4-chlorophenyl)methoxy]amine](/img/structure/B2542258.png)


![(2E)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2542262.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2542264.png)
![N-(1,3-benzodioxol-5-yl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2542265.png)

![N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2542267.png)